molecular formula C16H17BrN2O3 B5488645 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one

1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B5488645
M. Wt: 365.22 g/mol
InChI Key: XKRGGXXRFXWVNR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as BR-DIMBOA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antioxidant properties. In

Mechanism of Action

The mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one induces apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and activation of caspases. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase and suppressing the expression of cyclin-dependent kinases.
In inflammation, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of inflammatory cell infiltration.
In neurodegenerative disorders, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one exerts its neuroprotective effects by scavenging reactive oxygen species and inhibiting the activation of microglia and astrocytes, which are key players in neuroinflammation.
Biochemical and Physiological Effects
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis. In inflammation, it inhibits the production of pro-inflammatory cytokines and the activation of NF-κB. In neurodegenerative disorders, it protects against oxidative stress and neuroinflammation and enhances cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments.
One of the limitations of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is its low solubility in water, which can limit its bioavailability and efficacy in vivo. It also has a relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for the research on 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one. One area of interest is the development of novel formulations or delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential synergistic effects with other compounds or drugs in the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one and its potential side effects in vivo.

Synthesis Methods

1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one can be synthesized by the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with 2,4-dimethoxyacetophenone in the presence of a base such as potassium carbonate. The resulting chalcone undergoes cyclization in the presence of a Lewis acid catalyst such as boron trifluoride etherate to yield 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation research, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
In neurodegenerative disorder research, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to protect against oxidative stress and neuroinflammation, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. It also enhances cognitive function and memory in animal models of these diseases.

properties

IUPAC Name

(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-4-19-16(13(17)10-18-19)14(20)8-6-11-5-7-12(21-2)9-15(11)22-3/h5-10H,4H2,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRGGXXRFXWVNR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.